molecular formula C16H14ClN3O2S B011813 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione CAS No. 107952-07-8

2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione

Cat. No. B011813
M. Wt: 347.8 g/mol
InChI Key: VHCPYLFPJVZPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione, also known as CGP 7930, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of triazolethiones and has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the modulation of GABA receptors. Specifically, it has been found to act as a negative allosteric modulator of the GABA-A receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity.

Biochemical And Physiological Effects

2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, as well as impair learning and memory. It has also been found to have anticonvulsant effects and to modulate the activity of the hypothalamic-pituitary-adrenal axis.

Advantages And Limitations For Lab Experiments

One of the advantages of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its ability to modulate GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its potential to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930. One area of interest is the development of more selective modulators of GABA receptors, which could help to minimize off-target effects. Another area of interest is the use of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, there is a need for further research on the long-term effects of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930, particularly with regard to its potential for neurotoxicity.

Synthesis Methods

The synthesis of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the reaction between 3-chlorobenzylamine and 2-methoxyphenol in the presence of sodium hydride. This is followed by a reaction with thiosemicarbazide and triethyl orthoformate to yield the final product.

Scientific Research Applications

2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including the modulation of GABA receptors. It has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.

properties

CAS RN

107952-07-8

Product Name

2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14ClN3O2S/c1-21-13-7-2-3-8-14(13)22-10-15-18-19-16(23)20(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,19,23)

InChI Key

VHCPYLFPJVZPKC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl

Other CAS RN

107952-07-8

synonyms

2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione

Origin of Product

United States

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